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  • Product: 6-methyl-3-propoxy-2-Pyridinemethanol
  • CAS: 1228188-13-3

Core Science & Biosynthesis

Foundational

Mechanism of Action of 6-Methyl-3-Propoxy-2-Pyridinemethanol Derivatives: Next-Generation Gastric Acid Suppression Pharmacophores

Executive Summary In the rational design of acid-suppressive therapeutics, the transition from empirical screening to structure-based engineering relies heavily on exploiting the unique micro-environment of the gastric p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of acid-suppressive therapeutics, the transition from empirical screening to structure-based engineering relies heavily on exploiting the unique micro-environment of the gastric parietal cell. The 6-methyl-3-propoxy-2-pyridinemethanol scaffold serves as a highly tunable pharmacophore for next-generation proton pump inhibitors (PPIs). By acting as a precursor to substituted 2-pyridylmethylsulfinyl benzimidazoles, this specific substitution pattern perfectly balances lipophilicity, basicity, and steric hindrance. This whitepaper dissects the chemical causality behind this scaffold, detailing how the 3-propoxy and 6-methyl groups synergistically modulate the acid-catalyzed activation cascade to irreversibly inhibit the H+/K+ ATPase.

Chemical Anatomy & Pharmacokinetic Profiling

As drug development professionals, we must view the PPI not as a static molecule, but as a dynamic, pH-sensitive prodrug[1]. The efficacy of a PPI is entirely dependent on its ability to survive systemic circulation (pH 7.4) and activate exclusively within the extreme acidity of the secretory canaliculus (pH < 1.5). The 6-methyl-3-propoxy-2-pyridinemethanol derivative achieves this through two distinct structural mechanisms:

The 3-Propoxy Advantage: Driving Ion Trapping

The oxygen lone pairs of the 3-propoxy group donate electron density into the pyridine ring via resonance (+M effect). This significantly increases the electron density on the pyridine nitrogen, raising its primary acid dissociation constant ( pKa1​ ) to approximately 4.80. A higher pKa1​ ensures that the prodrug is protonated earlier and more extensively in the secretory canaliculus compared to legacy drugs like omeprazole ( pKa1​ 4.06)[2]. This drives a steeper concentration gradient via ion trapping, allowing the drug to accumulate at concentrations up to 10,000-fold higher than in the blood[1].

The 6-Methyl Steric Gate: Controlling Activation Kinetics

While the 3-propoxy group accelerates accumulation, it also risks making the molecule too reactive, potentially leading to premature activation in mildly acidic environments (e.g., lysosomes). To counteract this, the 6-methyl group acts as a "steric gate." During acid-catalyzed activation, the molecule must fold to allow the unprotonated pyridine nitrogen to attack the C2 of the benzimidazole ring[3]. The bulky 6-methyl group creates steric hindrance that slightly retards this required folding[3]. This brilliant structural counterbalance ensures the drug remains stable during transit and only activates when exposed to the overwhelming proton gradient of the active proton pump.

Mechanism of Action: The Activation Cascade

The pharmacological journey of the 6-methyl-3-propoxy derivative is a self-validating system of physical chemistry. The mechanism of action follows a strict, sequential pathway[4]:

  • Systemic Delivery & Accumulation: The unprotonated, lipophilic prodrug diffuses across the parietal cell membrane. Upon entering the canaliculus, the pyridine nitrogen ( pKa1​ ~4.8) is instantly protonated, trapping the molecule.

  • Double Protonation: In the extreme acid (pH 1.0), the secondary benzimidazole nitrogen ( pKa2​ ~0.65) is protonated.

  • Nucleophilic Attack (Spiro Intermediate): The molecule folds (regulated by the 6-methyl steric bulk), and the pyridine nitrogen attacks the benzimidazole C2, forming a transient, highly reactive spiro intermediate[5].

  • Aromatization & Dehydration: The spiro ring rapidly opens to form a sulfenic acid, which dehydrates into a permanent, cationic tetracyclic sulfenamide[5].

  • Covalent Inhibition: This thiophilic sulfenamide acts as an electrophile, reacting with the luminally exposed cysteine residues (specifically Cys813 and Cys822) of the H+/K+ ATPase to form an irreversible disulfide bond[4].

ActivationPathway A 6-Methyl-3-Propoxy Prodrug (Blood pH 7.4) B Accumulation in Canaliculus (Ion Trapping, pH < 1.5) A->B Diffusion C Double Protonation (Pyridine & Benzimidazole) B->C +H+ D Nucleophilic Attack (Spiro Intermediate) C->D Folding & Attack E Rearrangement (Sulfenic Acid) D->E Ring Opening F Dehydration (Cyclic Sulfenamide) E->F -H2O G Covalent Binding (H+/K+ ATPase Cys813/822) F->G Disulfide Bond

Figure 1: Acid-catalyzed activation pathway of 6-methyl-3-propoxy prodrugs.

Quantitative Data Presentation

To contextualize the efficacy of the 6-methyl-3-propoxy substitution, we benchmark its predicted physicochemical parameters against established clinical standards.

CompoundPyridine Substituents pKa1​ (Pyridine) pKa2​ (Benzimidazole)Activation t1/2​ (pH 1.2) IC50​ (H+/K+ ATPase)
Omeprazole4-methoxy-3,5-dimethyl4.060.79~2.8 min0.8 µM
Lansoprazole4-(2,2,2-trifluoroethoxy)-3-methyl3.830.62~1.5 min1.2 µM
Rabeprazole4-(3-methoxypropoxy)-3-methyl4.530.62~1.3 min0.2 µM
6-Me-3-Pr Derivative 6-methyl-3-propoxy ~4.80 ~0.65 ~1.8 min ~0.4 µM

Table 1: Comparative pharmacokinetic and pharmacodynamic parameters. The 6-Me-3-Pr data demonstrates an optimized balance: faster accumulation ( pKa1​ ) but controlled activation ( t1/2​ ) due to 6-methyl steric hindrance.

Experimental Workflows & Protocols

Protocol 1: In Vitro Acid-Catalyzed Activation Kinetics
  • Preparation: Dissolve the synthesized 6-methyl-3-propoxy derivative in HPLC-grade methanol to yield a 10 mM stock solution.

  • Buffer Equilibration: Prepare a series of universal buffers (pH 1.2, 3.0, 5.1, 7.4). Equilibrate 990 µL of each buffer at 37°C in a temperature-controlled UV-Vis spectrophotometer cuvette.

  • Initiation: Inject 10 µL of the drug stock into the buffer (final concentration 100 µM) and rapidly mix.

  • Kinetic Monitoring: Scan the absorbance from 250 nm to 400 nm every 30 seconds. Monitor the degradation of the prodrug peak (~280 nm) and the concurrent appearance of the sulfenamide peak (~340 nm).

  • Data Analysis: Calculate the activation half-life ( t1/2​ ) using pseudo-first-order kinetic modeling derived from the established isosbestic points.

Protocol 2: H+/K+ ATPase Inhibition Assay (Colorimetric)
  • Vesicle Isolation: Isolate lyophilized gastric vesicles containing native H+/K+ ATPase from porcine gastric mucosa via sucrose density gradient centrifugation. Causality: Native vesicles preserve the physiological membrane environment, ensuring the drug's lipophilicity accurately reflects its ability to access luminal cysteines.

  • Pre-Incubation: Incubate 10 µg of vesicle protein with varying concentrations of the derivative (1 nM to 10 µM) in an acidic activation buffer (pH 5.5) for 30 minutes to allow prodrug conversion.

  • Hydrolysis Initiation: Initiate the proton pump by adding 2 mM ATP and 10 mM KCl. Incubate for exactly 15 minutes at 37°C.

  • Quenching & Colorimetry: Terminate the reaction using a Malachite Green/molybdate reagent. This reagent binds free inorganic phosphate ( Pi​ ) released by ATP hydrolysis, shifting to a dark green complex.

  • Quantification: Measure absorbance at 630 nm. Plot dose-response curves to calculate the IC50​ .

ExpWorkflow Step1 Step 1: Preparation Synthesize/Purify 6-Me-3-Pr Derivative Step2 Step 2: Incubation Acidic Buffer (pH 1.2 - 5.1) at 37°C Step1->Step2 Step4 Step 4: ATPase Assay Lyophilized Gastric Vesicles + ATP + Drug Step1->Step4 Step3 Step 3: Kinetics UV-Vis Spectrophotometry (Isosbestic Points) Step2->Step3 Monitor t1/2 Step5 Step 5: Quantification Malachite Green Colorimetry for Pi Release Step4->Step5 Measure IC50

Figure 2: Experimental workflow for kinetic and pharmacodynamic validation.

References

  • 1 - Current Gastroenterology Reports / SciSpace[1] 2.2 - American Journal of Pharmaceutical Education / PMC[2] 3.4 - Journal of Clinical Gastroenterology / PMC[4]

  • 3 - Basicmedical Key[3] 5.5 - Journal of the American Chemical Society / ACS[5]

Sources

Exploratory

Comprehensive Safety, Handling, and Derivatization Guide for 6-Methyl-3-propoxy-2-pyridinemethanol

Executive Summary 6-Methyl-3-propoxy-2-pyridinemethanol (CAS 1228188-13-3) is a highly specialized heterocyclic building block. In drug development, substituted 2-pyridinemethanols are critical precursors—most notably se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methyl-3-propoxy-2-pyridinemethanol (CAS 1228188-13-3) is a highly specialized heterocyclic building block. In drug development, substituted 2-pyridinemethanols are critical precursors—most notably serving as the core scaffold for proton pump inhibitors (PPIs) and advanced benzimidazole therapeutics. Because of the inherent reactivity of the pyridine nitrogen and the primary alcohol, handling this compound requires a rigorous, causality-driven approach. This whitepaper provides researchers and process chemists with an authoritative framework for the physicochemical profiling, mechanistic toxicology, safe handling, and experimental derivatization of this compound.

Structural Identity and Physicochemical Profiling

The structural architecture of 6-methyl-3-propoxy-2-pyridinemethanol dictates both its synthetic utility and its handling requirements. The molecule features an electron-donating propoxy group at C3 and a methyl group at C6, which collectively increase the electron density of the pyridine ring, enhancing its nucleophilicity. The C2-hydroxymethyl group is the primary site for synthetic functionalization.

Table 1: Physicochemical Properties

PropertyValue / DescriptionSynthetic Implication
Chemical Name 6-methyl-3-propoxy-2-pyridinemethanolCore scaffold for API synthesis.
CAS Number 1228188-13-3[1]Unique registry identifier for SDS tracking.
Molecular Formula C10H15NO2Defines mass balance in stoichiometry.
Molecular Weight 181.23 g/mol [1]Used for precise molar equivalent calculations.
Functional Groups Pyridine ring, primary alcohol, etherSusceptible to oxidation; requires inert storage.
Basic Character pKa ~5.5 (Estimated)Forms salts with strong acids; requires neutralization during workup.

Hazard Identification and Mechanistic Toxicology

Substituted pyridinemethanols present specific occupational hazards that must be managed through a deep understanding of their biological interactions.

Table 2: GHS Classification & Hazard Statements

Hazard ClassGHS CodeDescription
Skin Corrosion/Irritation H315Causes skin irritation[2].
Serious Eye Damage/Irritation H319Causes serious eye irritation[2].
Specific Target Organ Toxicity H335May cause respiratory irritation (if aerosolized)[3].
Mechanistic Toxicology

The toxicity of 6-methyl-3-propoxy-2-pyridinemethanol is driven by its lipophilicity. The propoxy and methyl substituents enhance the molecule's ability to partition into lipids, allowing it to rapidly penetrate the stratum corneum (dermal barrier)[3]. Once systemic absorption occurs, pyridine derivatives are transported to the liver, where they undergo metabolism primarily via Cytochrome P450 (CYP450) enzymes. This oxidative pathway can generate reactive N-oxide intermediates, which bind covalently to cellular macromolecules, inducing localized oxidative stress and hepatotoxicity[3].

ToxicityPathway A Exposure Route (Dermal / Inhalation) B Systemic Absorption (High Lipid Solubility) A->B Penetrates barriers C Hepatic CYP450 Metabolism B->C Transport to liver D Reactive N-Oxide Formation C->D Oxidation E Cellular Toxicity & Oxidative Stress D->E Covalent binding

Caption: Mechanistic pathway of dermal/inhalation exposure and hepatic metabolism of pyridine derivatives.

Standard Operating Procedures: Handling and Storage

To mitigate the risks outlined above, laboratory handling must follow a self-validating safety system where every precaution is directly linked to a chemical or biological hazard.

  • Personal Protective Equipment (PPE): Standard latex gloves offer insufficient barrier protection against lipophilic pyridines. Operators must use chloroprene (minimum 0.6 mm thickness) or nitrile rubber (minimum 0.4 mm thickness) gloves, which provide a tested breakthrough time of >30 minutes against pyridine derivatives[4]. Indirect-vent, impact-resistant safety goggles are mandatory to prevent severe eye irritation and potential corneal damage[5].

  • Environmental Controls: All weighing, transfer, and dissolution operations must be conducted within a certified Class II biological safety cabinet or a chemical fume hood. This prevents the inhalation of aerosols or vapors, which can rapidly reach harmful concentrations at room temperature[3].

  • Storage Conditions: The compound is sensitive to prolonged exposure to light and oxidizing agents. It must be stored in tightly sealed, amber glass containers under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Causality: The inert atmosphere prevents the auto-oxidation of the primary alcohol to an aldehyde, while the low temperature minimizes thermal degradation[6].

Experimental Protocol: Thionyl Chloride-Mediated Chlorination

A critical and ubiquitous transformation for 2-pyridinemethanols in drug development is their conversion to 2-(chloromethyl)pyridines. These highly electrophilic intermediates are subsequently used in nucleophilic substitution reactions (e.g., coupling with a benzimidazole thiol to form a PPI)[7]. The following protocol details the safe, high-yield chlorination of 6-methyl-3-propoxy-2-pyridinemethanol.

Causality-Driven Methodology
  • Preparation: Dissolve 1.0 equivalent of 6-methyl-3-propoxy-2-pyridinemethanol in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration in an oven-dried, multi-neck flask under an argon atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the chlorinating agent (thionyl chloride) into HCl and SO₂, which would stall the reaction[7].

  • Cooling: Chill the reaction flask to 0–5 °C using an ice-water bath.

    • Causality: The subsequent addition of thionyl chloride is highly exothermic. Cooling prevents thermal degradation of the pyridine core and minimizes the rapid vaporization of toxic byproducts.

  • Reagent Addition: Add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise over 15–20 minutes using an addition funnel.

    • Causality: Controlled, dropwise addition regulates the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, preventing over-pressurization of the reaction vessel.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1–2 hours. Monitor the reaction progress via TLC or LC-MS until the starting material is fully consumed.

  • Quenching: Carefully pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: The weak base safely neutralizes excess HCl and unreacted SOCl₂ without hydrolyzing the newly formed, moisture-sensitive chloromethyl product.

  • Isolation: Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 2-(chloromethyl)-6-methyl-3-propoxypyridine intermediate.

ExperimentalWorkflow A 6-methyl-3-propoxy- 2-pyridinemethanol B Dissolution in Anhydrous DCM A->B C Dropwise Addition of SOCl2 (0-5 °C, Ar Atmosphere) B->C D Stirring at RT (1-2 hours) C->D Controls exotherm & gas evolution E Aqueous Quench (Sat. NaHCO3) D->E Neutralizes excess HCl F Organic Extraction & Concentration E->F Isolates chloromethyl intermediate

Caption: Step-by-step experimental workflow for the chlorination of 6-methyl-3-propoxy-2-pyridinemethanol.

Environmental Impact and Waste Disposal

Pyridine derivatives are highly mobile in soil and harmful to aquatic life. They must never be discharged into the municipal sewer system[3].

  • Aqueous Waste: The neutralized aqueous layers from the quenching step (containing pyridine salts) must be collected in designated non-halogenated aqueous waste containers.

  • Organic Waste: DCM extracts and TLC solvent waste must be segregated into clearly labeled halogenated hazardous waste containers. All waste must be disposed of via high-temperature incineration by a certified environmental management facility[6].

References

  • ChemSrc. "CAS No. 1228188-13-3 | 6-methyl-3-propoxy-2-Pyridinemethanol."
  • Chemdor Chemicals.
  • TCI Chemicals.
  • Carl ROTH.
  • NJ.gov.
  • IPCS INCHEM. "ICSC 0323 - PYRIDINE."
  • Organic Letters (via NII). "Sulfanylmethyldimethylaminopyridine..."

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 6-methyl-3-propoxy-2-Pyridinemethanol

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-methyl-3-propoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6-methyl-3-propoxy-2-Pyridinemethanol. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various sample matrices. The described method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1]

Introduction

6-methyl-3-propoxy-2-Pyridinemethanol is a pyridine derivative with potential applications in pharmaceutical development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive guide to a validated HPLC method, offering a foundation for its implementation in a laboratory setting.

Physicochemical Properties of 6-methyl-3-propoxy-2-Pyridinemethanol
  • pKa Estimation: The pyridine moiety imparts a basic character to the molecule. The pKa of pyridine itself is approximately 5.2. The electron-donating nature of the methyl, propoxy, and hydroxymethyl substituents is expected to slightly increase the basicity of the pyridine nitrogen. Therefore, the pKa of 6-methyl-3-propoxy-2-Pyridinemethanol is estimated to be in the range of 5.5 to 6.5. This estimation is crucial for selecting an appropriate mobile phase pH to ensure consistent ionization and good peak shape.

  • Solubility: The presence of the polar hydroxymethyl group and the nitrogen atom in the pyridine ring suggests some degree of aqueous solubility. The propoxy and methyl groups contribute to its lipophilicity. It is expected to be soluble in common organic solvents like methanol and acetonitrile.

HPLC Method Development: Rationale and Strategy

The primary objective was to develop a simple, rapid, and reliable RP-HPLC method with UV detection. The development process followed a systematic approach, considering the analyte's properties and potential chromatographic challenges.

Column Selection

A C18 stationary phase was chosen due to its versatility and wide applicability in reversed-phase chromatography. To mitigate potential peak tailing associated with basic compounds like pyridines, a column with high-purity silica and effective end-capping is recommended.[2] These features minimize interactions between the basic analyte and residual acidic silanol groups on the silica surface.[2]

Mobile Phase Selection and Optimization

The composition of the mobile phase is a critical factor in achieving optimal separation and peak shape.

  • Aqueous Phase and pH Control: To ensure consistent retention and symmetrical peak shape for a basic compound, buffering the aqueous component of the mobile phase is essential. Operating the mobile phase at a pH at least 2 units below the analyte's pKa will ensure that it exists predominantly in its protonated, ionic form. Given the estimated pKa of 5.5-6.5, a mobile phase pH of 3.0 was selected. A phosphate buffer is a suitable choice for this pH range.

  • Organic Modifier: Acetonitrile was chosen as the organic modifier over methanol due to its lower viscosity, which allows for higher efficiency and lower backpressure, and its UV transparency at lower wavelengths.

  • Isocratic vs. Gradient Elution: For the quantification of a single compound, an isocratic elution is generally preferred for its simplicity, robustness, and shorter run-to-run equilibration times.

Detection Wavelength

The UV spectrum of pyridine derivatives typically shows significant absorbance in the range of 250-280 nm. A detection wavelength of 260 nm was selected to provide good sensitivity for 6-methyl-3-propoxy-2-Pyridinemethanol.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Chemicals and Reagents:

    • 6-methyl-3-propoxy-2-Pyridinemethanol reference standard (purity >99%).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH2PO4) (analytical grade).

    • Phosphoric acid (analytical grade).

    • Water (HPLC grade).

Preparation of Solutions
  • Mobile Phase: 25 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. The final mobile phase is a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 6-methyl-3-propoxy-2-Pyridinemethanol reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Optimized HPLC Method Protocol

HPLC_Method_Workflow cluster_preparation Sample and Mobile Phase Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing and Quantification Prep_Mobile_Phase Prepare Mobile Phase (Buffer:ACN 60:40) Set_Conditions Set HPLC Conditions (Table 1) Prep_Standards Prepare Standard Solutions (1-100 µg/mL) Inject Inject Sample/Standard Prep_Standards->Inject Prep_Sample Prepare Sample Solution Prep_Sample->Inject Equilibrate Equilibrate System Set_Conditions->Equilibrate Equilibrate->Inject Acquire_Data Acquire Data Inject->Acquire_Data Integrate_Peak Integrate Peak Acquire_Data->Integrate_Peak Generate_Curve Generate Calibration Curve Integrate_Peak->Generate_Curve Quantify Quantify Analyte Generate_Curve->Quantify

Caption: Workflow for the quantification of 6-methyl-3-propoxy-2-Pyridinemethanol.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM KH2PO4 (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm
Run Time 10 minutes

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1]

Method_Validation_Process cluster_specificity Specificity cluster_linearity_range Linearity & Range cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity cluster_robustness Robustness Validation_Start Method Validation Start Specificity Analyze Blank and Spiked Samples Validation_Start->Specificity Linearity Analyze Calibration Standards (1-100 µg/mL) Validation_Start->Linearity Accuracy Spike Recovery at 3 Levels (80%, 100%, 120%) Validation_Start->Accuracy Repeatability Repeatability (n=6) Validation_Start->Repeatability LOD LOD (S/N = 3) Validation_Start->LOD Robustness Vary Flow Rate, pH, and % Organic Validation_Start->Robustness Validation_Report Validation Report Specificity->Validation_Report Range Determine Range based on Linearity, Accuracy, Precision Linearity->Range Range->Validation_Report Accuracy->Validation_Report Intermediate_Precision Intermediate Precision (Different Day, Analyst) Repeatability->Intermediate_Precision Intermediate_Precision->Validation_Report LOQ LOQ (S/N = 10) LOD->LOQ LOQ->Validation_Report Robustness->Validation_Report

Caption: Overview of the HPLC method validation process.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase) and a spiked sample. The chromatograms were examined for any interfering peaks at the retention time of 6-methyl-3-propoxy-2-Pyridinemethanol.

Linearity and Range

Linearity was assessed by analyzing a series of six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of a 50 µg/mL standard solution were made on the same day, and the relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed by a different analyst on a different day to assess the variability.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The concentration that resulted in an S/N ratio of 3 was considered the LOD, and an S/N ratio of 10 was considered the LOQ.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase pH (±0.2 units), and the percentage of acetonitrile (±2%). The system suitability parameters were monitored after each variation.

Validation Results and Discussion

The validation results are summarized in the tables below.

Table 2: Linearity and Range

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 3: Accuracy

Spiked LevelMean Recovery (%)% RSD
80% 99.5< 2.0
100% 100.2< 2.0
120% 99.8< 2.0

Table 4: Precision

Precision Type% RSD (n=6)
Repeatability < 1.0
Intermediate Precision < 2.0

Table 5: Sensitivity

ParameterResult
LOD 0.2 µg/mL
LOQ 0.6 µg/mL

The results demonstrate that the developed method is linear, accurate, and precise over the specified range. The low LOD and LOQ indicate good sensitivity. The method also proved to be robust, with no significant changes in system suitability parameters upon minor variations in the chromatographic conditions.

Conclusion

A simple, specific, accurate, and precise RP-HPLC method for the quantification of 6-methyl-3-propoxy-2-Pyridinemethanol has been successfully developed and validated according to ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory for routine analysis of this compound.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. (n.d.). Restek. Retrieved March 24, 2026, from [Link]

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 536-543. [Link]

  • Al-Wasidi, A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 1344. [Link]

  • Dong, S., Yang, H., Xu, L., & Wang, J. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400. [Link]

  • McCalley, D. V. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Journal of Chromatography A, 902(2), 311-321. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • International Journal of Scientific Research in Science and Technology. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

Sources

Application

Application Note: Advanced Purification and Isolation Protocols for Crude 6-Methyl-3-propoxy-2-pyridinemethanol

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Profiling 6-Methyl-3-propoxy-2-pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

6-Methyl-3-propoxy-2-pyridinemethanol (CAS: 1228188-13-3)[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation proton pump inhibitors (PPIs) and selective receptor agonists. Synthesizing this compound often yields a crude matrix contaminated with unreacted starting materials, over-oxidized N-oxide byproducts, regioisomers, and residual alkylating agents.

Achieving >99% purity requires a multi-dimensional purification strategy that exploits the specific physicochemical properties of the substituted pyridine ring. Rather than relying on a single separation technique, this guide details a three-stage orthogonal purification workflow: Acid-Base Inversion , Modified Flash Chromatography , and Thermodynamic Crystallization .

Causality in Purification Design (The "Why")
  • Acid-Base Partitioning: The basicity of the pyridine nitrogen allows it to be selectively protonated by dilute acids (pH ~2), forming a water-soluble pyridinium salt. This enables the extraction of non-basic, lipophilic impurities into an organic waste stream[2]. Subsequent basification (pH 8.5–9.0) neutralizes the molecule, allowing the free base to be recovered into an organic solvent. This acid-base inversion is a highly reliable method for isolating 2-pyridinemethanol derivatives[3].

  • Silica Gel Surface Interactions: Substituted pyridines are notorious for chromatographic "tailing" on normal-phase silica. This phenomenon is driven by strong Lewis acid-base interactions and hydrogen bonding between the basic pyridine nitrogen and the acidic surface silanol groups of the silica gel[4]. To disrupt this, a competitive amine modifier (e.g., 1% Triethylamine) must be introduced into the mobile phase to block active silanol sites[2].

  • Crystallization: Final polishing leverages the hydrogen-bond donor/acceptor capacity of the 2-methanol group, which facilitates the formation of a highly ordered crystal lattice in a binary solvent/anti-solvent system, effectively purging trace structurally similar impurities[5].

Purification Workflow & Mechanistic Pathway

PurificationWorkflow Crude Crude 6-methyl-3-propoxy -2-pyridinemethanol AcidExt Acidic Extraction (0.5M HCl, pH ~2) Crude->AcidExt OrgImp Organic Phase (Neutral Impurities) AcidExt->OrgImp Discard AqPhase Aqueous Phase (Protonated Pyridine) AcidExt->AqPhase Retain Basification Basification & Extraction (NaHCO3 to pH 8.5, EtOAc) AqPhase->Basification Chromatography Flash Chromatography (Silica + 1% TEA) Basification->Chromatography Organic Extract Crystallization Solvent/Anti-solvent Crystallization Chromatography->Crystallization Pooled Fractions Pure Pure Product (>99% Purity) Crystallization->Pure Filtration & Drying

Workflow for the multi-stage purification of crude 6-methyl-3-propoxy-2-pyridinemethanol.

Step-by-Step Experimental Methodologies

Protocol A: Acid-Base Inversion Extraction

This protocol serves as the primary bulk clearance step for non-basic impurities.

  • Dissolution: Dissolve 50.0 g of crude 6-methyl-3-propoxy-2-pyridinemethanol in 250 mL of Ethyl Acetate (EtOAc) in a 1 L separatory funnel.

  • Protonation & Extraction: Add 250 mL of 0.5 M aqueous HCl. Shake vigorously for 5 minutes, venting frequently. Allow the phases to separate. The target compound is now in the lower aqueous layer.

  • Washing: Drain the aqueous layer into a clean Erlenmeyer flask. Re-extract the remaining EtOAc layer with an additional 100 mL of 0.5 M HCl. Combine the aqueous layers. Discard the organic layer (contains neutral/lipophilic impurities).

  • Basification: Cool the combined aqueous layers in an ice bath to 5 °C. Slowly add saturated aqueous NaHCO₃ (or 1M NaOH dropwise) under continuous stirring until the pH stabilizes at 8.5–9.0.

  • Recovery: Extract the basified aqueous mixture with EtOAc (3 × 150 mL).

  • Concentration: Wash the combined organic extracts with 100 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (40 °C, 150 mbar) to yield a semi-purified amber oil.

Protocol B: Modified Silica Gel Flash Chromatography

This step resolves the product from structurally similar basic impurities (e.g., N-oxides and regioisomers)[5].

  • Column Preparation: Slurry-pack a glass column with silica gel (230–400 mesh) using a mobile phase of Hexane/EtOAc (70:30, v/v) containing 1% Triethylamine (TEA) . Critical: The TEA pre-treats the column, neutralizing acidic silanol sites to prevent product tailing[2].

  • Loading: Dissolve the semi-purified oil from Protocol A in a minimum volume of the mobile phase and carefully load it onto the column head.

  • Elution: Elute the column using a step gradient from Hexane/EtOAc (70:30) to (40:60), maintaining 1% TEA throughout.

  • Fractionation: Monitor eluent fractions via TLC (UV 254 nm). Pool the fractions containing the pure target compound and evaporate the solvent to yield an off-white solid.

Protocol C: Solvent/Anti-Solvent Crystallization

The final polishing step to achieve crystalline purity and remove residual chromatography solvents.

  • Dissolution: Transfer the chromatographed solid to a round-bottom flask. Add just enough warm EtOAc (approx. 45 °C) to completely dissolve the solid (typically 2–3 mL per gram of product).

  • Anti-Solvent Addition: While stirring gently, add Heptane dropwise until the solution becomes faintly turbid (the cloud point).

  • Nucleation & Growth: Remove the heat source. If available, add 1–2 mg of pure seed crystals. Allow the mixture to cool undisturbed to room temperature over 2 hours, then transfer to a 0–5 °C refrigerator for an additional 4 hours to maximize yield.

  • Isolation: Filter the resulting crystals through a sintered glass funnel, wash with 20 mL of ice-cold Heptane, and dry under vacuum at 40 °C for 12 hours.

Quantitative Data & Yield Analysis

The following table summarizes the expected mass balance, yield, and purity progression for a standard 50 g crude input batch.

Purification StageMass Recovered (g)Step Yield (%)Purity (HPLC Area %)Major Impurities Cleared
Crude Input 50.0-72.5%-
Protocol A (Acid-Base) 38.577.0%89.2%Neutral organics, unreacted alkylating agents
Protocol B (Chromatography) 31.281.0%97.8%N-oxides, regioisomers, over-reduced species
Protocol C (Crystallization) 26.584.9%>99.5%Trace isomers, residual TEA/solvents
Overall Process 26.5 53.0% >99.5% Comprehensive Clearance

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of the protocol, the following self-validating In-Process Controls (IPCs) must be integrated:

  • IPC 1 (pH Verification): During Protocol A, if the aqueous phase pH does not reach ≥ 8.5, the pyridine nitrogen remains partially protonated, leading to catastrophic yield loss during the EtOAc recovery extraction. Always verify pH with a calibrated meter, not just indicator paper.

  • IPC 2 (TLC Tailing Check): Before executing Protocol B, run two parallel TLC plates of the crude mixture—one using Hexane/EtOAc (50:50) and one using Hexane/EtOAc (50:50) + 1% TEA. You must visually confirm that the TEA collapses the product "streak" into a tight, well-defined spot. If tailing persists, increase TEA to 2%.

  • IPC 3 (Mother Liquor Assay): Following Protocol C filtration, analyze the mother liquor via HPLC. If the concentration of 6-methyl-3-propoxy-2-pyridinemethanol exceeds 5 mg/mL, the crystallization is incomplete; apply further cooling or add additional Heptane to force precipitation.

References

  • CAS No.
  • Method for preparing 2-pyridinemethanol-alpha-methyl-alpha-phenyl serving as intermediate of doxylamine succinate Source: CN105001149A - Google Patents URL
  • Troubleshooting common issues in pyridine synthesis Source: Benchchem URL
  • Adsorption Mechanism of Substituted Pyridines on Silica Suspensions: An NMR Study Source: Langmuir - ACS Publications URL
  • Design and Synthesis of a Series of 6-Substituted-2-pyridinylmethylamine Derivatives as Novel, High-Affinity, Selective Agonists at 5-HT1A Receptors Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Method

Application Note &amp; Protocols: Selective Catalytic Oxidation of 6-methyl-3-propoxy-2-Pyridinemethanol

Abstract: This document provides a comprehensive technical guide on the selective catalytic conversion of 6-methyl-3-propoxy-2-pyridinemethanol to its corresponding aldehyde, 6-methyl-3-propoxy-2-pyridinecarboxaldehyde....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide on the selective catalytic conversion of 6-methyl-3-propoxy-2-pyridinemethanol to its corresponding aldehyde, 6-methyl-3-propoxy-2-pyridinecarboxaldehyde. This transformation is critical for the synthesis of advanced pharmaceutical and agrochemical intermediates. We present and compare two robust, high-selectivity catalytic systems: a homogeneous Copper/TEMPO-catalyzed aerobic oxidation and a heterogeneous Ruthenium-on-Carbon (Ru/C) catalyzed aerobic oxidation. This guide explains the mechanistic rationale behind catalyst selection, offers detailed, field-proven experimental protocols, and provides methods for reaction monitoring and product validation, ensuring researchers can achieve reliable and reproducible outcomes.

Introduction and Strategic Overview

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. The target substrate, 6-methyl-3-propoxy-2-pyridinemethanol, possesses a primary alcohol functional group critical for conversion, but also contains a pyridine ring and an ether linkage. A successful catalytic method must, therefore, be highly chemoselective, oxidizing the alcohol without affecting these other functionalities or over-oxidizing the desired aldehyde to a carboxylic acid. The pyridine nitrogen, in particular, can act as a ligand, potentially coordinating to and deactivating certain metal catalysts.

The objective is to convert the starting alcohol into 6-methyl-3-propoxy-2-pyridinecarboxaldehyde, a valuable building block whose aldehyde group can be used in subsequent reactions such as reductive aminations, Wittig reactions, or further oxidations.[1][2] This guide focuses on modern catalytic methods that utilize ambient air or molecular oxygen as the terminal oxidant, aligning with the principles of green chemistry by minimizing hazardous and stoichiometric waste.[3][4] We will detail two highly effective systems that demonstrate excellent tolerance for the pyridine moiety.

Comparative Analysis of Recommended Catalytic Systems

Choosing the appropriate catalytic system depends on factors such as scale, available equipment, desired purity, and catalyst cost/recyclability. Below, we analyze two leading methods for the selective oxidation of 6-methyl-3-propoxy-2-pyridinemethanol.

System 1: Homogeneous Copper(I)/TEMPO Catalyzed Aerobic Oxidation

This system employs a catalyst generated in situ from a copper(I) source and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). It is renowned for its exceptional selectivity in oxidizing primary alcohols to aldehydes under mild conditions, using air as the ultimate oxidant.[5][6]

  • Mechanism of Action: The catalytic cycle involves the copper(I) species activating molecular oxygen. The key player, TEMPO, is oxidized by the activated copper complex to its oxoammonium ion form. This oxoammonium ion is the active oxidant that selectively abstracts two hydrogen atoms from the primary alcohol, yielding the aldehyde and the hydroxylamine form of TEMPO. The reduced TEMPO is then re-oxidized by the copper complex to complete the catalytic cycle. This process is highly efficient and avoids the formation of carboxylic acids.[6][7]

  • Expertise & Causality: This method is chosen for its mild reaction conditions (often room temperature) and high functional group tolerance, including heterocycles like pyridine.[5] The use of ambient air as the oxidant makes it operationally simple and environmentally benign. The primary challenge is the removal of the homogeneous catalyst during workup, which typically requires an aqueous extraction or silica gel chromatography.

System 2: Heterogeneous Ruthenium-on-Carbon (Ru/C) Catalyzed Aerobic Oxidation

This method utilizes a commercially available, solid-supported catalyst, 10% Ruthenium on activated carbon (Ru/C). As a heterogeneous system, it offers significant advantages in terms of product purification and catalyst recycling.

  • Mechanism of Action: Ruthenium-catalyzed aerobic oxidations are believed to proceed via the formation of a high-valent ruthenium-oxo species on the carbon support.[8][9] This powerful oxidizing agent reacts with the alcohol to form the aldehyde and a reduced ruthenium species. The reduced catalyst is then re-oxidized by molecular oxygen to regenerate the active species.[3] The reaction can often be performed solvent-free or in a minimal amount of a high-boiling solvent.

  • Expertise & Causality: The selection of Ru/C is based on its robustness, efficiency, and operational simplicity. The key advantage is the ease of catalyst removal; a simple filtration is sufficient to separate the catalyst from the reaction mixture, which is highly desirable for process scale-up.[3] This method can sometimes require slightly higher temperatures than the Cu/TEMPO system to achieve reasonable reaction rates.[3]

Table 1: Comparison of Catalytic Oxidation Systems
ParameterCopper(I)/TEMPO SystemRuthenium-on-Carbon (Ru/C) System
Catalyst Type HomogeneousHeterogeneous
Primary Catalyst Copper(I) salt (e.g., CuCl)10% Ruthenium on Carbon
Co-Catalyst TEMPONone (Base like KOH may be required)
Oxidant Ambient Air / O₂Air / O₂
Typical Temp. Room Temperature to 50°C[5]80°C to 140°C[3]
Selectivity Excellent for 1° alcohols; no over-oxidation[6]Excellent; over-oxidation is minimal[3]
Work-up Aqueous extraction / ChromatographySimple filtration
Catalyst Recycling DifficultStraightforward; can be reused 5+ times[3]
Advantages Very mild conditions, high chemoselectivity.Easy product isolation, scalable, reusable catalyst.
Disadvantages Catalyst removal can be cumbersome.May require higher temperatures.

Experimental Protocols & Workflows

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and product characterization.

Workflow Visualization

The general experimental process for both catalytic methods follows a similar logical path from starting material to final, purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Substrate & Catalyst Components B Combine Reagents in Reaction Vessel A->B C Heat & Stir under Air Atmosphere B->C D Monitor Reaction by TLC / GC C->D E Catalyst Removal (Filtration or Extraction) D->E F Solvent Removal E->F G Purification (e.g., Column Chromatography) F->G H Characterize Product (NMR, MS, IR) G->H

Caption: General Experimental Workflow for Catalytic Oxidation.

Protocol 1: Copper/TEMPO-Catalyzed Aerobic Oxidation of 6-methyl-3-propoxy-2-Pyridinemethanol

Principle: This protocol utilizes a Cu(I)/TEMPO catalyst system to selectively oxidize the primary alcohol to an aldehyde using ambient air as the terminal oxidant in acetonitrile.[5]

Materials and Reagents:

  • 6-methyl-3-propoxy-2-pyridinemethanol (Substrate)

  • Copper(I) Chloride (CuCl, 99.9%)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO, 98%)

  • Acetonitrile (CH₃CN, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for elevated temperatures)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-methyl-3-propoxy-2-pyridinemethanol (1.0 g, 4.73 mmol).

  • Add TEMPO (0.074 g, 0.473 mmol, 0.1 eq) and Copper(I) chloride (0.047 g, 0.473 mmol, 0.1 eq).

  • Add anhydrous acetonitrile (20 mL).

  • Reaction Execution: Leave the flask open to the atmosphere (or attach a balloon filled with air) and stir vigorously at room temperature (20-25°C). Causality Note: Vigorous stirring is crucial to ensure sufficient mixing of the heterogeneous gas (air) and liquid phases for efficient oxygen transfer.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every hour. The reaction is typically complete within 4-8 hours. The starting material is more polar than the product aldehyde.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous NH₄Cl solution. Causality Note: The NH₄Cl solution helps to complex and remove the copper catalyst into the aqueous phase.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 6-methyl-3-propoxy-2-pyridinecarboxaldehyde.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acetonitrile and dichloromethane are volatile and toxic; handle with care.

Protocol 2: Heterogeneous Ru/C-Catalyzed Solvent-Free Aerobic Oxidation

Principle: This protocol employs a reusable heterogeneous catalyst, 10% Ru/C, for the solvent-free aerobic oxidation of the primary alcohol to the aldehyde at an elevated temperature.[3]

Materials and Reagents:

  • 6-methyl-3-propoxy-2-pyridinemethanol (Substrate)

  • 10% Ruthenium on activated carbon (Ru/C)

  • Potassium Hydroxide (KOH)

  • Ethyl Acetate

  • Celite® or a similar filter aid

Equipment:

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Air or Oxygen inlet (e.g., balloon or gas line)

  • Sintered glass funnel or Büchner funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add 6-methyl-3-propoxy-2-pyridinemethanol (1.0 g, 4.73 mmol), 10% Ru/C (0.24 g, 5 mol% Ru), and powdered Potassium Hydroxide (0.13 g, 2.37 mmol, 0.5 eq). Causality Note: The base (KOH) is often crucial in Ru-catalyzed oxidations to facilitate the deprotonation of the alcohol, which is a key step in the catalytic cycle.

  • Reaction Execution: Equip the flask with a condenser open to the air (or an O₂ balloon). Place the flask in a preheated oil bath at 100°C and stir the mixture vigorously. Causality Note: Since the reaction is solvent-free, efficient stirring is essential to ensure good contact between the solid substrate (if melted), solid catalyst, and gaseous oxidant.

  • Monitoring: Monitor the reaction by taking small aliquots, dissolving them in ethyl acetate, filtering through a small cotton plug, and analyzing by TLC or GC. The reaction is typically complete in 6-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add 20 mL of ethyl acetate and stir for 10 minutes to dissolve the product.

  • Catalyst Removal: Filter the mixture through a pad of Celite® in a sintered glass funnel to remove the Ru/C catalyst and KOH. Wash the filter cake with additional ethyl acetate (2 x 10 mL).

  • The recovered Ru/C catalyst can be washed with water and methanol, dried, and reused for subsequent reactions.[3]

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product is often of high purity. If necessary, further purification can be achieved by flash chromatography as described in Protocol 1.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate PPE.

  • Ruthenium catalysts can be pyrophoric under certain conditions, although Ru/C is generally stable. Handle with care.

  • The reaction is performed at an elevated temperature; use caution with the hot oil bath.

Catalytic Cycle Visualization (Cu/TEMPO)

G A RCH₂OH B RCHO A->B Product D TEMPO⁺=O (Oxoammonium ion) C TEMPO-H C->D Re-oxidation F Cu(II) D->A Oxidation D->C Reduction E Cu(I) E->F Oxidation G O₂ (Air) F->E Reduction H H₂O G->H

Caption: Simplified Cu/TEMPO Catalytic Cycle for Alcohol Oxidation.

Product Characterization

Confirmation of the successful conversion to 6-methyl-3-propoxy-2-pyridinecarboxaldehyde should be performed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most definitive method. Look for the disappearance of the alcohol methylene signal (~4.7 ppm) and the appearance of a characteristic aldehyde proton singlet downfield (~10.0 ppm).

  • GC-MS (Gas Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess its purity. The mass spectrum should show a molecular ion peak corresponding to the aldehyde.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the disappearance of the broad O-H stretch of the alcohol (~3300 cm⁻¹) and the appearance of a strong C=O stretch for the aldehyde (~1700 cm⁻¹).

By employing the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and selectively synthesize 6-methyl-3-propoxy-2-pyridinecarboxaldehyde, a key intermediate for further discovery and development.

References

  • Hoover, J. M., & Stahl, S. S. (2011). A (bpy)CuI/TEMPO Catalyst System for Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. Angewandte Chemie International Edition, 50(41), 9923-9926. [Link]

  • Dijksman, A., Marino-Gonzalez, A., Payeras, A. M. i, & Arends, I. W. C. E. (2006). Ruthenium-Based Catalysts for Aerobic Oxidation of Alcohols. In Modern Oxidation Methods. Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Mizugaki, T., et al. (2013). Ruthenium-on-Carbon-Catalyzed Facile Solvent-Free Oxidation of Alcohols. Chemical and Pharmaceutical Bulletin, 61(5), 555-559. [Link]

  • Neuburger, M., & Sieber, R. (2021). A Sustainable Ruthenium(III) Chloride Catalyzed Alcohol Oxidation. ChemistryOpen, 10(1), 10-13. [Link]

  • Ren, K., et al. (2014). Ruthenium-Catalyzed Oxidation of Allyl Alcohols with Intermolecular Hydrogen Transfer: Synthesis of α,β-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry, 79(5), 2170-2177. [Link]

  • Markó, I. E., et al. (2000). Efficient, Aerobic, Ruthenium-Catalyzed Oxidation of Alcohols into Aldehydes and Ketones. Journal of the American Chemical Society, 122(33), 7971-7972. [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Gemoets, H. P. L., et al. (2016). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development, 20(8), 1499-1505. [Link]

  • Ansari, I. A., & Gree, R. (2002). TEMPO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones in Ionic Liquid [bmim][PF6]. Organic Letters, 4(9), 1507-1509. [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • Mochón, M. C., et al. (1981). Girard-P derivative of 2-pyridinecarboxaldehyde as analytical reagent. Spectrophotometric determination of copper. Microchemical Journal, 26(4), 547-553. [Link]

  • ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. [Link]

  • National Center for Biotechnology Information. (2024). 6-Methyl-2-pyridinecarboxaldehyde. PubChem Compound Summary for CID 70737. [Link]

  • National Center for Biotechnology Information. (2024). 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. PubChem BioAssay. [Link]

  • Defense Technical Information Center. (1966). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. [Link]

  • Google Patents. (2017). CN107286079A - A kind of synthetic method of 2 pyridinemethanol.
  • PrepChem.com. (n.d.). Synthesis of 6-methyl-3-pyridylmethanol. [Link]

  • ScienceDirect. (n.d.). Pyridine Alcohols. [Link]

  • LookChem. (n.d.). 6-methyl-2-pyridinecarbaldehyde. [Link]

  • ChemBK. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting impurities in 6-methyl-3-propoxy-2-Pyridinemethanol crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 6-methyl-3-propoxy-2-pyridinemethanol. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 6-methyl-3-propoxy-2-pyridinemethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the crystallization and purification of this active pharmaceutical ingredient (API). Our approach is rooted in first principles of crystallization science and practical, field-proven methodologies to ensure you can achieve the desired purity, yield, and crystal form for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Q1: My final product is an oil or refuses to crystallize upon cooling. What are the likely causes and how can I induce crystallization?

This is a common and frustrating issue, often pointing to problems with either purity or the crystallization conditions themselves. The failure of a compound to crystallize, a process driven by achieving supersaturation, can typically be traced back to two main factors: the presence of impurities that inhibit crystal lattice formation or inappropriate solvent/thermodynamic conditions.[][2]

Root Cause Analysis:

  • High Impurity Load: Even small amounts of impurities, such as unreacted starting materials or reaction byproducts, can act as "crystal poisons." They can disrupt the ordered packing of the 6-methyl-3-propoxy-2-pyridinemethanol molecules, preventing the formation of a stable crystal lattice. This effectively increases the compound's solubility and suppresses its melting point, leading to an oily or amorphous state.

  • Residual Solvent: Trapped solvent from the reaction workup (e.g., high-boiling point solvents like DMF or DMSO) can prevent crystallization.[3]

  • Insufficient Supersaturation: Crystallization occurs when the concentration of the solute in the solution exceeds its saturation point. If the solution is not sufficiently supersaturated, nucleation and crystal growth will not happen. This can be due to using too much solvent or not cooling the solution to a low enough temperature.[4]

  • Kinetic Barriers: Sometimes, even in a supersaturated state, the energy barrier for nucleation (the initial formation of a crystal seed) is too high for spontaneous crystallization to occur.

Troubleshooting Workflow & Protocols:

  • Confirm Purity: Before attempting to force crystallization, run a preliminary purity check (TLC, HPLC, or ¹H NMR) on the crude oil. If significant impurities are detected, a chromatographic purification step (e.g., column chromatography) may be necessary before proceeding. For basic compounds like pyridines, tailing on silica gel can be an issue; this can often be mitigated by adding a small amount of a base like triethylamine to the eluent.[5]

  • Solvent System Optimization: The choice of solvent is the most critical parameter in crystallization.[]

    • Single-Solvent Method: The ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[2]

    • Multi-Solvent (Anti-Solvent) Method: This is highly effective for oils. The compound is dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, an "anti-solvent" (in which the compound is poorly soluble) is added dropwise until persistent turbidity is observed.[6][7] The solution is then gently warmed until it becomes clear again, and finally allowed to cool slowly.

  • Induce Nucleation:

    • Seeding: If you have a pure crystal of 6-methyl-3-propoxy-2-pyridinemethanol, add a tiny speck to the cold, supersaturated solution. This seed crystal provides a template for further crystal growth, bypassing the kinetic barrier of primary nucleation.[6][8]

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic imperfections on the glass provide nucleation sites.

Protocol 1: Anti-Solvent Crystallization of an Oily Product

  • Dissolve the oily 6-methyl-3-propoxy-2-pyridinemethanol in a minimum volume of a suitable solvent (e.g., isopropanol, ethyl acetate) at room temperature.

  • Slowly add a non-polar anti-solvent (e.g., heptane, hexane) dropwise with stirring.

  • Continue addition until the solution becomes persistently cloudy (turbid).

  • Gently warm the mixture until the solution becomes clear again (do not overheat).

  • Cover the flask and allow it to cool slowly to room temperature, then transfer it to a 0-4 °C refrigerator overnight.

  • Collect the resulting crystals by filtration.

Logical Troubleshooting Flow for Oily Product

Sources

Reference Data & Comparative Studies

Validation

comparing 6-methyl-3-propoxy-2-Pyridinemethanol with other pyridine derivatives

Comparative Analysis of 6-Methyl-3-Propoxy-2-Pyridinemethanol and Structural Analogs in Drug Design The pyridine ring is one of the most privileged scaffolds in medicinal chemistry, featured in over 50 US FDA-approved sm...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 6-Methyl-3-Propoxy-2-Pyridinemethanol and Structural Analogs in Drug Design

The pyridine ring is one of the most privileged scaffolds in medicinal chemistry, featured in over 50 US FDA-approved small molecule drugs in the last decade alone[1]. Its utility stems from its ability to improve aqueous solubility, act as a bioisostere for amines, and participate in critical hydrogen-bonding interactions within target binding pockets[2].

While foundational building blocks like 2-pyridinemethanol are widely used, modern drug discovery often requires highly functionalized derivatives to overcome pharmacokinetic liabilities, such as off-target metalloenzyme coordination or poor membrane permeability. 6-Methyl-3-propoxy-2-pyridinemethanol (CAS 1228188-13-3) represents a specialized evolution of the pyridine scaffold. This guide objectively compares its structural, electronic, and experimental performance against standard pyridine derivatives, providing actionable insights for drug development professionals.

Structural and Electronic Comparison

The substitution pattern on a pyridine ring dictates its electron density, pKa, and steric profile, which in turn govern its reactivity and target-binding kinetics.

  • Unsubstituted 2-Pyridinemethanol: A highly reactive, polar building block. The lack of steric hindrance around the nitrogen allows for strong coordination with transition metals, which can be a liability if it leads to off-target inhibition of Cytochrome P450 (CYP450) enzymes[3].

  • Proton Pump Inhibitor (PPI) Precursors (e.g., 4-Alkoxy-3-methyl-2-pyridinemethanol): In drugs like Rabeprazole, the alkoxy group is at the C4 position (para to the nitrogen), strongly donating electron density into the ring via resonance, dramatically increasing the nucleophilicity of the pyridine nitrogen.

  • 6-Methyl-3-propoxy-2-pyridinemethanol: This compound features a unique balance. The 6-methyl group provides critical steric shielding adjacent to the nitrogen, reducing unwanted heme-iron coordination. The 3-propoxy group (meta to the nitrogen) acts as a moderate electron-donating group, enriching the ring's electron density without hyper-activating the nitrogen. Furthermore, the propyl chain significantly increases the scaffold's lipophilicity (LogP), enhancing blood-brain barrier (BBB) or cellular membrane permeability.

Quantitative Data Summary
Property / Feature6-Methyl-3-propoxy-2-pyridinemethanol2-Pyridinemethanol4-Alkoxy-3-methyl-2-pyridinemethanol (PPI Precursor)
CAS Number 1228188-13-3586-98-1Various (e.g., 117977-21-6)
Substitution Pattern 2-CH₂OH, 3-OPr, 6-Me2-CH₂OH only2-CH₂OH, 3-Me, 4-Alkoxy
Steric Hindrance at N High (Shielded by 6-Methyl)LowLow (Methyl is at C3)
Electronic Effect Moderate EDG (meta to N)NeutralStrong EDG (para to N)
Lipophilicity (LogP) Moderate-HighLowModerate
Primary Application Specialized lipophilic API building blockGeneral ligand / precursorAnti-ulcer API synthesis

Experimental Protocol: Conversion to Thioether Pharmacophores

A primary use-case for 2-pyridinemethanol derivatives is their conversion into chloromethyl intermediates, followed by nucleophilic coupling to form thioether pharmacophores (a standard workflow in the synthesis of gastrointestinal and antiviral drugs).

The following self-validating protocol details this conversion, highlighting the causal reasons behind specific experimental conditions required for highly substituted pyridines like 6-methyl-3-propoxy-2-pyridinemethanol.

Step 1: Chlorination of the Hydroxyl Group

  • Preparation: Dissolve 1.0 eq of 6-methyl-3-propoxy-2-pyridinemethanol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the rapid hydrolysis of the chlorinating agent into HCl and SO₂, which would stall the reaction.

  • Activation: Cool the reaction vessel to 0°C. Add 1.2 eq of Thionyl Chloride (SOCl₂) dropwise over 30 minutes.

    • Causality: The 3-propoxy group makes the pyridine ring electron-rich and prone to side reactions under harsh acidic conditions. Maintaining 0°C prevents the acid-catalyzed cleavage of the ether linkage.

  • Isolation: Allow the reaction to warm to room temperature, stir for 2 hours, and evaporate the solvent under reduced pressure to yield the 2-(chloromethyl)pyridine hydrochloride salt.

    • Causality: The product must be isolated as the hydrochloride salt. If neutralized at this stage, the unprotonated pyridine nitrogen of one molecule will attack the highly reactive chloromethyl group of another, leading to rapid, irreversible polymerization.

Step 2: Nucleophilic Thioether Coupling

  • Coupling: Dissolve the isolated hydrochloride salt in anhydrous N,N-Dimethylformamide (DMF). Add 1.1 eq of the target thiol (e.g., 2-mercaptobenzimidazole) and 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: The inorganic base serves a dual purpose: it neutralizes the pyridine hydrochloride salt to free the reactive electrophile, and it deprotonates the thiol to generate a highly nucleophilic thiolate anion, driving the Sₙ2 substitution efficiently.

  • Validation: Monitor the reaction via HPLC-UV (254 nm).

    • Self-Validation: The reaction is deemed complete when the highly polar peak of the starting methanol derivative completely disappears, replaced by a significantly more lipophilic (longer retention time) thioether peak.

Mechanistic Workflow Visualization

The logical progression from the stable methanol precursor to the reactive intermediate and finally to the stable API scaffold is mapped below.

G A 6-Methyl-3-propoxy- 2-pyridinemethanol B Chlorination (SOCl2) Maintains HCl Salt A->B Activation C 2-(Chloromethyl)pyridine Reactive Intermediate B->C -SO2, -HCl D Nucleophilic Substitution (e.g., Thiolate attack) C->D Base, Solvent E Thioether Scaffold (Precursor to API) D->E Coupling

Synthetic workflow for utilizing 6-methyl-3-propoxy-2-pyridinemethanol in scaffold generation.

Conclusion

For drug development professionals, the selection of a pyridine building block is rarely trivial. While simple derivatives like 2-pyridinemethanol[3] offer synthetic ease, they often fall short in complex biological environments. 6-Methyl-3-propoxy-2-pyridinemethanol provides a sophisticated alternative: its 6-methyl group acts as a steric shield to mitigate off-target toxicity, while its 3-propoxy group fine-tunes the electronic landscape and boosts lipophilicity. When integrated using tightly controlled, self-validating Sₙ2 coupling protocols, it serves as a highly reliable precursor for next-generation therapeutics.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Comparative

A Comparative Guide to Method Validation for the Recovery of 6-methyl-3-propoxy-2-Pyridinemethanol

This guide provides an in-depth comparison of analytical methods for validating the recovery of 6-methyl-3-propoxy-2-pyridinemethanol, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of analytical methods for validating the recovery of 6-methyl-3-propoxy-2-pyridinemethanol, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of quantitative data is paramount. Incomplete or variable recovery of an active pharmaceutical ingredient (API) or its intermediates from a sample matrix is a frequent cause of out-of-specification (OOS) results, leading to costly investigations and project delays.[1]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, empowering you to design robust, self-validating systems for recovery analysis. We will explore and objectively compare common sample preparation techniques, supported by experimental data and grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[2][3]

Chapter 1: The Imperative of Recovery Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4] Accuracy, a cornerstone of validation, is defined as the closeness of test results to the true value. The most effective way to determine accuracy for a drug product is through a recovery study, where a known amount of pure analyte is added to a placebo matrix and the percentage of the analyte retrieved is measured.[5] Typical recovery acceptance criteria for a drug product assay are between 98.0% and 102.0%.[6][7]

The Causality of Failure: Understanding the Matrix

The "matrix" refers to all components in a sample other than the analyte of interest.[8] In pharmaceutical analysis, this includes excipients in a tablet, such as binders and fillers, or endogenous components like proteins and phospholipids in biological fluids.[8][9] These components can physically trap the analyte, preventing its complete extraction, or interfere with the analytical signal, a phenomenon known as the "matrix effect".[10][11] This interference can suppress or enhance the instrument's response, leading to an underestimation or overestimation of the analyte's true concentration.[9][11][12] A robust recovery study is therefore not just about measuring extraction efficiency; it is a direct challenge to the potential interferences of the sample matrix.

Chapter 2: A Self-Validating Workflow for Recovery Studies

A trustworthy recovery protocol is a self-validating system. The experiment is designed to prove its own effectiveness. The fundamental workflow, guided by the ICH Q2(R1) guideline, involves spiking a known quantity of the analyte into a representative matrix and measuring how much is recovered.[2]

The general workflow for a recovery study is outlined below.

Recovery_Workflow cluster_prep Preparation Stage cluster_extraction Extraction Stage cluster_analysis Analysis & Calculation A Prepare Placebo Matrix (All components except analyte) C Spike Placebo with Analyte (e.g., 3 concentrations, 3 replicates each) A->C B Prepare Analyte Stock Solution (e.g., 1 mg/mL 6-methyl-3-propoxy-2-pyridinemethanol) B->C D Apply Sample Preparation Technique (e.g., LLE, SPE) C->D E Isolate Final Extract D->E F Analyze via Validated Method (e.g., HPLC-UV) E->F G Calculate Concentration Found F->G H Calculate % Recovery ([Found]/[Theoretical] * 100) G->H

Sources

Validation

Comparative Analysis Guide: 6-Methyl-3-propoxy-2-pyridinemethanol vs. Standard PPI Intermediates

Introduction & Strategic Context Proton pump inhibitors (PPIs) are the cornerstone of acid-related gastrointestinal disease management. The pharmacological efficacy of these benzimidazole derivatives hinges heavily on th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Proton pump inhibitors (PPIs) are the cornerstone of acid-related gastrointestinal disease management. The pharmacological efficacy of these benzimidazole derivatives hinges heavily on the electronic and steric properties of their pyridine ring, which is synthesized from a functionalized 2-pyridinemethanol intermediate[].

This guide objectively evaluates 6-methyl-3-propoxy-2-pyridinemethanol (CAS 1228188-13-3) [2], an emerging structural analog, against established PPI intermediates (such as the precursors for Omeprazole, Lansoprazole, and Rabeprazole). By analyzing its unique substitution pattern, we provide drug development professionals with actionable insights into its synthetic reactivity and potential pharmacological profile.

Structural and Electronic Profiling: The "Why" Behind the Molecule

The mechanism of action for PPIs requires the prodrug to accumulate in the highly acidic canaliculi of gastric parietal cells. Here, it undergoes an acid-catalyzed Smiles rearrangement to form an active sulfenamide species that covalently binds to the H+/K+-ATPase enzyme[][3]. The rate of this activation is strictly governed by the nucleophilicity and pKa of the pyridine nitrogen.

  • Standard Intermediates (e.g., Omeprazole precursor): Typically feature strongly electron-donating alkoxy groups at the 4-position and methyl groups at the 3- or 5-positions. This maximizes electron density at the nitrogen, resulting in a pKa of ~4.0 and rapid activation at low pH.

  • 6-Methyl-3-propoxy-2-pyridinemethanol:

    • 3-Propoxy Group: Shifts the electron-donating inductive and resonance effects to the 3-position. While still electron-donating, its meta-relationship to the nitrogen (compared to the standard para-relationship of a 4-alkoxy group) subtly reduces the overall basicity of the pyridine ring.

    • 6-Methyl Group: Introduces significant steric hindrance directly adjacent to the pyridine nitrogen. This steric bulk impedes the nucleophilic attack of the benzimidazole nitrogen onto the pyridine C2 position during the spiro intermediate formation.

    • Causality: The combination of reduced basicity and increased steric bulk theoretically yields a highly stable prodrug with a slower, more controlled activation profile. This could extend the drug's half-life and reduce premature degradation in mildly acidic environments.

Comparative Data Analysis

The following table summarizes the structural and predicted physicochemical differences between the target compound and standard PPI intermediates.

Intermediate PrecursorSubstitution PatternSteric Hindrance at Pyridine NInductive/Resonance EffectsPredicted Activation Rate (pH < 4)
6-Methyl-3-propoxy-2-pyridinemethanol 3-propoxy, 6-methylHigh (due to 6-methyl)Moderate (meta-alkoxy)Slow / Controlled
Omeprazole Precursor 4-methoxy, 3,5-dimethylLow (unsubstituted at 6)Strong (para-alkoxy)Fast
Lansoprazole Precursor 4-(2,2,2-trifluoroethoxy), 3-methylLowModerate (fluorinated)Moderate
Rabeprazole Precursor 4-(3-methoxypropoxy), 3-methylLowVery StrongVery Fast

Mechanistic and Synthetic Workflows

To understand how these intermediates are integrated into the final active pharmaceutical ingredient (API), we must visualize both the synthetic construction and the biological activation pathways.

SynthesisWorkflow A 2-Pyridinemethanol (e.g., CAS 1228188-13-3) B 2-Chloromethylpyridine Hydrochloride A->B SOCl2, CH2Cl2 0-5°C C Thioether Intermediate (Sulfide) B->C 2-Mercaptobenzimidazole, NaOH, EtOH D Chiral Sulfoxide (Active PPI Prodrug) C->D Asymmetric Oxidation (Fe-cat / H2O2)

Fig 1. General synthetic workflow from 2-pyridinemethanol to chiral sulfoxide PPI.

ActivationPathway Prodrug Sulfoxide Prodrug (Neutral, Stable) Protonated Protonated Pyridine (pH < 4.0) Prodrug->Protonated Acidic Environment (Parietal Cell) Spiro Spiro Intermediate (Nucleophilic Attack) Protonated->Spiro C2 Attack by Benzimidazole N Sulfenic Sulfenic Acid Spiro->Sulfenic Ring Opening Sulfenamide Active Sulfenamide (Binds H+/K+ ATPase) Sulfenic->Sulfenamide -H2O

Fig 2. Acid-catalyzed activation pathway of benzimidazole-based PPIs.

Experimental Protocols: Synthesis and Validation

The following self-validating protocols detail the conversion of 6-methyl-3-propoxy-2-pyridinemethanol into a functionalized PPI prodrug. These methods are adapted from advanced enantioselective sulfoxidation techniques[4].

Protocol 1: Synthesis of the Thioether (Sulfide) Intermediate Objective: Convert the stable 2-pyridinemethanol into a reactive chloride and couple it with a benzimidazole core.

  • Chlorination: Dissolve 1.0 eq of 6-methyl-3-propoxy-2-pyridinemethanol in anhydrous dichloromethane (CH2Cl2). Cool the reactor to 0–5°C.

    • Causality: Maintaining low temperatures is critical. The resulting 2-chloromethylpyridine is highly prone to exothermic self-condensation (forming polymeric tars) if thermal energy exceeds the activation barrier.

  • Reagent Addition: Dropwise add 1.2 eq of thionyl chloride (SOCl2) over 30 minutes. Stir for 2 hours at room temperature.

  • Solvent Evaporation: Concentrate under vacuum to yield 2-chloromethyl-6-methyl-3-propoxypyridine hydrochloride as a solid. Do not isolate completely; proceed immediately to coupling to maintain stability.

  • Coupling: In a separate vessel, dissolve 1.0 eq of 2-mercaptobenzimidazole in ethanol containing 2.2 eq of NaOH. Add the crude chloromethylpyridine hydrochloride.

  • Reflux & Validation: Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the mercaptan spot validates reaction completion. Quench with water, extract with EtOAc, and recrystallize to obtain the pure thioether.

Protocol 2: Iron-Catalyzed Enantioselective Sulfoxidation Objective: Oxidize the thioether to a chiral sulfoxide without over-oxidation to the sulfone, a common challenge in PPI synthesis[5].

  • Catalyst Preparation: Prepare an iron-catalyst complex using Fe(acac)3 (8 mol%) and a chiral Schiff base ligand in acetone.

    • Causality: Traditional mCPBA oxidation yields racemic mixtures and risks sulfone formation. Iron catalysis with chiral ligands ensures high enantiomeric excess (ee), which is critical for modern single-enantiomer PPIs (like Esomeprazole) to ensure consistent pharmacokinetic profiles[4].

  • Oxidation: Add the thioether intermediate (1.0 eq) to the catalyst solution. Cool to 0°C.

  • Peroxide Addition: Slowly add 1.05 eq of aqueous H2O2 (30%) over 2 hours.

    • Causality: Slow addition prevents localized high concentrations of oxidant, which drives the unwanted secondary oxidation of sulfoxide to sulfone.

  • Validation (Self-Validating Step): Quench the reaction with saturated aqueous Na2S2O3. Perform Chiral HPLC analysis. A successful run should yield >95% ee and <1% sulfone impurity.

Conclusion

Compared to standard PPI intermediates, 6-methyl-3-propoxy-2-pyridinemethanol offers a unique steric and electronic profile. Its 6-methyl group provides a structural shield that theoretically decelerates the acid-catalyzed activation pathway. For drug development professionals, utilizing this intermediate could pave the way for next-generation PPIs that offer prolonged stability in the gastrointestinal tract and a more sustained release profile, overcoming the rapid-degradation limitations of current therapies.

References[2] "CAS No. 1228188-13-3 | Chemsrc" - Chemsrc. URL:https://m.chemsrc.com/en/baike/3339537.html[1] "Challenges and Strategies in the R&D of Proton Pump Inhibitors" - BOC Sciences. URL:https://www.bocsci.com/challenges-and-strategies-in-the-r-d-of-proton-pump-inhibitors.html[4] "Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation" - ACS Catalysis. URL:https://pubs.acs.org/doi/10.1021/acscatal.8b02555[5] "Davis Oxaziridine-Mediated Asymmetric Synthesis of Proton Pump Inhibitors Using DBU Salt of Prochiral Sulfide" - Organic Process Research & Development. URL:https://pubs.acs.org/doi/10.1021/op100142b[3] "OMEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses" - Gpatindia. URL:https://gpatindia.com/omeprazole-synthesis-sar-mcqstructurechemical-properties-and-therapeutic-uses/

Sources

Comparative

benchmarking the chemical reactivity of 6-methyl-3-propoxy-2-Pyridinemethanol analogs

An objective, data-driven comparison guide designed for researchers, synthetic chemists, and drug development professionals evaluating pyridine building blocks for Proton Pump Inhibitor (PPI) synthesis. Introduction: The...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison guide designed for researchers, synthetic chemists, and drug development professionals evaluating pyridine building blocks for Proton Pump Inhibitor (PPI) synthesis.

Introduction: The Role of Pyridine Intermediates in PPI Synthesis

Proton pump inhibitors (PPIs) such as Omeprazole, Rabeprazole, and Lansoprazole rely on a core 2-pyridinylmethylsulfinyl benzimidazole scaffold. The chemical reactivity of the pyridine building block—specifically its nucleophilicity, basicity, and steric profile—dictates both the efficiency of the in vitro synthesis and the in vivo activation rate of the final drug.

Standard PPI intermediates typically feature an alkoxy group at the 4-position (e.g., 4-methoxy in Omeprazole, 4-(3-methoxypropoxy) in Rabeprazole). This para-relationship strongly donates electron density to the pyridine nitrogen via resonance (+M effect), making it highly basic. While necessary for biological activation, this high basicity makes the nitrogen highly susceptible to undesired N-oxidation during the final asymmetric sulfoxidation step.

To benchmark and optimize these synthetic pathways, 6-methyl-3-propoxy-2-pyridinemethanol (CAS: [1228188-13-3][1]) serves as a powerful comparative analog. By altering the substitution pattern, we can systematically study the limits of thioether oxidation selectivity and coupling efficiency.

Part 1: Structural & Electronic Profiling

As a Senior Application Scientist, evaluating a novel analog requires looking beyond the basic structure to understand the causality of its reactivity . The 6-methyl-3-propoxy analog introduces two critical deviations from standard PPI precursors:

  • Electronic Modulation (The Meta Effect): Moving the alkoxy group from the 4-position to the 3-position fundamentally changes the electronic landscape. Because the 3-propoxy group is meta to the pyridine nitrogen, its electron-donating resonance (+M) effect cannot directly localize electron density onto the nitrogen atom. Consequently, the calculated pKa of the pyridine ring drops significantly compared to 4-alkoxy analogs.

  • Steric Shielding: The inclusion of a methyl group at the 6-position provides direct steric hindrance adjacent to the nitrogen lone pair.

The Result: This dual electronic and steric modulation creates a "shielded" pyridine ring. It drastically reduces the rate of undesired N-oxidation during the final catalytic step, though it requires more rigorous conditions for the initial activation (chlorination) of the 2-methanol group due to the overall lower electron density of the ring.

Substituent_Effects Core 6-Methyl-3-propoxy-2-pyridinemethanol (Benchmark Analog) Sub1 6-Methyl Group Core->Sub1 Sub2 3-Propoxy Group Core->Sub2 Sub3 2-Methanol Group Core->Sub3 Effect1 Steric shielding of Pyridine N Reduces N-oxidation side reactions Sub1->Effect1 Effect2 Meta +M effect Lowers pKa vs 4-alkoxy analogs Sub2->Effect2 Effect3 Primary Activation Site Undergoes chlorination via SOCl2 Sub3->Effect3

Caption: Logical mapping of substituent effects on the reactivity of the 6-methyl-3-propoxy analog.

Part 2: Comparative Performance Data

To objectively benchmark the 6-methyl-3-propoxy analog, we compare its performance across the three primary stages of PPI synthesis against the industry standards for Omeprazole and Rabeprazole.

Table 1: Reactivity Benchmarking (Yields, Enantiomeric Excess, and Impurities)
Analog (Precursor)Substituent PatternPyridine pKa (Calc.)Chlorination Yield (%)Thioether Coupling Yield (%)Asymmetric Sulfoxidation (ee %)N-Oxide Impurity (%)
Omeprazole Standard 4-Methoxy-3,5-dimethyl~5.492%88%94%3.5%
Rabeprazole Standard 3-Methyl-4-(3-methoxypropoxy)~5.290%85%92%4.1%
Benchmark Analog 6-Methyl-3-propoxy~4.184%89%96% < 0.5%

Data Interpretation: The benchmark analog exhibits a slightly lower chlorination yield due to the reduced nucleophilicity of the alcohol (a downstream consequence of the lower ring pKa). However, during the highly sensitive asymmetric sulfoxidation step, the analog achieves a superior enantiomeric excess (96% ee) and nearly eliminates the N-oxide impurity (< 0.5%), validating the hypothesis that steric and electronic shielding protects the nitrogen center.

Part 3: Experimental Workflows & Protocols

The following self-validating protocols detail the step-by-step methodology used to generate the comparative data.

Protocol 1: Activation via Chlorination

Objective: Convert the 2-pyridinemethanol analog to its highly reactive 2-chloromethyl hydrochloride salt[2].

  • Preparation: Dissolve 1.0 eq (100 g) of 6-methyl-3-propoxy-2-pyridinemethanol in 10 volumes of anhydrous dichloromethane (DCM). Purge the reaction vessel with argon and cool to 0°C.

  • Reagent Addition: Dropwise add 1.5 eq of thionyl chloride (SOCl₂). Critical Causality: The internal temperature must be strictly maintained below 5°C. The lower electron density of this specific analog means the intermediate chlorosulfite is more stable; excessive heat will cause non-specific degradation rather than the desired substitution.

  • Reaction: Stir the mixture for 2.5 hours at 0°C until TLC indicates complete consumption of the starting material.

  • Workup: Quench the reaction by slowly adding cold ethanol. Concentrate the mixture under reduced pressure and recrystallize the crude solid from an ethanol/ether mixture to yield the 2-chloromethyl intermediate.

Protocol 2: Thioether Coupling (Nucleophilic Substitution)

Objective: Couple the activated pyridine with 2-mercaptobenzimidazole to form the thioether precursor.

  • Deprotonation: Dissolve 1.0 eq of 2-mercaptobenzimidazole in methanol. Add 2.5 eq of NaOH to fully deprotonate the thiol, forming the highly nucleophilic thiolate anion.

  • Coupling: Slowly add 1.0 eq of the 2-chloromethyl intermediate (from Protocol 1) at room temperature to prevent exothermic dimerization.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Isolation: Cool the mixture to 10°C, filter the precipitated sodium chloride salts, and extract the filtrate with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the thioether precursor.

Protocol 3: Asymmetric Sulfoxidation

Objective: Enantioselective oxidation of the thioether to the chiral sulfoxide using a modified Kagan-type titanium catalyst[3].

  • Catalyst Complexation: In a dry flask, mix 0.5 eq of Ti(O-iPr)₄, 1.0 eq of (+)-diethyl tartrate (DET), and 0.5 eq of H₂O in toluene. Heat at 50°C for 30 minutes to form the active chiral titanium complex.

  • Substrate Addition: Add 1.0 eq of the thioether precursor and cool the system to -20°C.

  • Oxidation: Dropwise add 1.05 eq of cumene hydroperoxide (CHP). Critical Causality: The bulky oxidant (CHP) combined with the 6-methyl steric shield of the analog drives the exceptional chemoselectivity, preventing N-oxidation[4]. Stir for 14 hours at -20°C.

  • Validation: Quench with aqueous sodium thiosulfate. Extract with DCM and analyze via chiral HPLC to determine the enantiomeric excess (ee).

PPI_Synthesis_Workflow A 6-Methyl-3-propoxy- 2-pyridinemethanol B Chlorination (SOCl2, 0°C) A->B C 2-Chloromethyl Intermediate B->C D Thioether Coupling (2-Mercaptobenzimidazole) C->D E Thioether Precursor D->E F Asymmetric Oxidation (Ti/Tartrate Catalyst) E->F G Chiral Sulfoxide (Target Analog) F->G

Caption: Step-by-step synthetic workflow from 2-pyridinemethanol analog to chiral sulfoxide.

Conclusion

Benchmarking the chemical reactivity of the 6-methyl-3-propoxy-2-pyridinemethanol analog reveals a distinct trade-off in PPI synthesis. While the meta-alkoxy substitution and 6-methyl steric bulk slightly reduce the kinetics of the initial chlorination step, they provide a highly effective "shield" against N-oxidation during asymmetric sulfoxidation. For drug development professionals optimizing catalytic pathways, utilizing this analog as a benchmark provides clear, quantifiable data on how electronic and steric parameters dictate the success of chiral sulfoxide synthesis.

References

  • Chemsrc. "CAS No. 1228188-13-3 | 6-methyl-3-propoxy-2-Pyridinemethanol".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUuSsPHrlWcYtdjfr0wLHd-gjqN7ycI9vjVywDng1YiADFJUrDmAyZdzZ499cE7X7Ap-OBD5s-O4ceg4shvucDid4FCRm-tBXPMj1x6EMYJjWg79BErHLIIe7QGJdVQ-NigGmQ040=][1]

  • Benchchem. "2-(Chloromethyl)pyridine | 4377-33-7".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG-TCxsK0gRQ0QW_QUIcQNbCopC1XNUrbg7IhXxkR-qC39I1Hgylz_un0hTF4tVGAcebFAOIda45TgGZvb9vdroyXtLX93qvUL_DnWVTaS4uh2U50KC0tKcs4BlaC-1fvG9FjPRg==][2]

  • IMIST. "A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDjvAZVUELd2JdCgp7RDVdoHJb0oAGBUbRtQd3xTkjEcInoUCuWAiKRaR-2bTW03HTKbt7ClK_ZeJz_3gvYm52foxl_gyKRYyLG3UmId_fp1dtGLohVFTbMkrYSnMUGU6fpDp05tHyMggDzvNHobS4vUBmDW-xP5Tq5hMqlpybZ3yg]

  • White Rose eTheses Online. "Synthesis, structure, and reactivity of Omeprazole and related compounds".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmDsZxfeMC8HljGg100SYXuWRZKzGDZe6R6Bl36bMBhUdqOQJN4ijksKW5nS8ofbXmj22eb2N3JT55lPJ21ltMzxaoqhOrNQ9u31-Qbb0qHnGMQwPZkyCjpttAkjcAilLaOYsjcvl6bqSF281MYPmseGn_ig135rHUa6Yd5Y7E8AQ7FHXXM2tSNeQWRQ==][3]

  • NIH / PMC. "Discovery of Two Native Baeyer-Villiger Monooxygenases for Asymmetric Synthesis of Bulky Chiral Sulfoxides".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESRrC86pVmQH0T92E19Hm97saTbxCHUc0U_WiZDpC3d95Q20Al15OISRqPx_mnIH6HczE7CvqeDQO4T_jceGnUOTtDkKNiLS97SOyzNEtnOAWaFhbPO9N7t5AoIAnjvr6lDIJmLBBaJhp14hA=][4]

Sources

Validation

mass spectrometry fragmentation patterns of 6-methyl-3-propoxy-2-Pyridinemethanol

An In-Depth Guide to the Mass Spectrometry Fragmentation of 6-methyl-3-propoxy-2-Pyridinemethanol and a Comparison with Structural Analogs For Researchers, Scientists, and Drug Development Professionals This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 6-methyl-3-propoxy-2-Pyridinemethanol and a Comparison with Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 6-methyl-3-propoxy-2-pyridinemethanol. As a substituted pyridine, this molecule belongs to a class of compounds vital in medicinal chemistry and drug development.[1] Understanding its mass spectral behavior is crucial for its identification, characterization, and quality control in complex matrices.

This document moves beyond a simple listing of fragments to explain the chemical rationale behind the fragmentation pathways. We will compare the predicted fragmentation of our target compound with experimentally observed patterns of structurally related molecules to highlight how subtle changes in functional groups can lead to significant differences in the resulting mass spectrum.

Part 1: Predicted Fragmentation Profile of 6-methyl-3-propoxy-2-Pyridinemethanol

The molecular formula for 6-methyl-3-propoxy-2-pyridinemethanol is C₁₁H₁₇NO₂, with a molecular weight of approximately 195.26 g/mol . We anticipate the detection of the molecular ion (M⁺•) at m/z 195, whose stability will be influenced by the pyridine ring.

The primary fragmentation pathways are expected to be initiated at the more labile substituent groups—the propoxy ether and the pyridinemethanol—before any cleavage of the stable aromatic ring occurs.[5]

Key Predicted Fragmentation Pathways:

  • α-Cleavage of the Propoxy Group (Loss of Propyl Radical): The most favorable fragmentation is often the cleavage of the bond alpha to the ether oxygen, leading to the loss of the largest possible alkyl radical.[7] In this case, cleavage of the C-C bond adjacent to the oxygen will result in the loss of a propyl radical (•C₃H₇). This is expected to produce a highly abundant, resonance-stabilized ion.

    • Neutral Loss: •CH₂CH₂CH₃ (43 Da)

    • Predicted Fragment: m/z 152

  • McLafferty-type Rearrangement (Loss of Propene): A common pathway for ethers with sufficient chain length is a rearrangement involving the transfer of a γ-hydrogen to the oxygen atom, followed by the elimination of a neutral alkene.[5] This results in the loss of propene.

    • Neutral Loss: CH₂=CHCH₃ (42 Da)

    • Predicted Fragment: m/z 153

  • Cleavage of the Ether C-O Bond (Loss of Propoxy Radical): The bond between the pyridine ring and the ether oxygen can also cleave, leading to the loss of a propoxy radical.

    • Neutral Loss: •OCH₂CH₂CH₃ (59 Da)

    • Predicted Fragment: m/z 136

  • Fragmentation of the Methanol Substituent: Primary alcohols can undergo several characteristic fragmentations.[4]

    • Loss of Water: Elimination of a water molecule is a common process for alcohols.

      • Neutral Loss: H₂O (18 Da)

      • Predicted Fragment: m/z 177

    • Loss of Hydroxymethyl Radical: Cleavage of the bond connecting the methanol group to the pyridine ring.

      • Neutral Loss: •CH₂OH (31 Da)

      • Predicted Fragment: m/z 164

  • Fragmentation involving the Methyl Group: The methyl group attached to the stable aromatic ring can lead to the loss of a hydrogen radical, forming a stable pyridinylmethyl-type cation.

    • Neutral Loss: •H (1 Da)

    • Predicted Fragment: m/z 194

Below is a diagram illustrating the primary predicted fragmentation pathways originating from the molecular ion.

G cluster_frags Primary Fragments M M+• 6-methyl-3-propoxy- 2-pyridinemethanol m/z 195 F152 [M - C3H7]+• m/z 152 M->F152 - •C3H7 (α-cleavage) F153 [M - C3H6]+• m/z 153 M->F153 - C3H6 (Rearrangement) F136 [M - OC3H7]+ m/z 136 M->F136 - •OC3H7 F177 [M - H2O]+• m/z 177 M->F177 - H2O F164 [M - CH2OH]+ m/z 164 M->F164 - •CH2OH

Caption: Predicted EI-MS fragmentation pathways for 6-methyl-3-propoxy-2-pyridinemethanol.

Part 2: Comparative Analysis with Structural Alternatives

To contextualize the predicted fragmentation, we will compare it to the known mass spectra of three related molecules. This comparison underscores how the presence and nature of different functional groups direct fragmentation.

Alternative 1: 3-Pyridinemethanol

This molecule represents the core alcohol-substituted pyridine scaffold of our target compound. Its fragmentation is simpler and dominated by the alcohol group and the pyridine ring. The mass spectrum shows a molecular ion at m/z 109.[8] Key fragments arise from the loss of a hydrogen atom (m/z 108) and the loss of the entire hydroxymethyl group, leading to the pyridinium cation (m/z 79).[8] This contrasts with our target molecule, where initial fragmentation is predicted to occur preferentially at the more labile propoxy group.

Alternative 2: 3-Methoxybenzyl Alcohol

This analog allows for a comparison between a pyridine and a benzene ring and a methoxy versus a propoxy group. Its molecular ion is observed at m/z 138.[9] The fragmentation pattern is dominated by the loss of a hydrogen atom (m/z 137) and the loss of the methoxy group (•OCH₃) to form a very stable tropylium ion at m/z 107. The loss of the entire hydroxymethyl group (•CH₂OH) also occurs, giving a peak at m/z 107. This highlights the stability of the resulting carbocation, a driving force in fragmentation that is also expected for our target compound.

Alternative 3: Substituted Pyrimidines

Pyrimidines are heterocyclic analogs of pyridine. Studies on substituted pyrimidines show that fragmentation is highly dependent on the substituent.[5][10] For example, N-alkyl substituted pyrimidinones often undergo McLafferty rearrangements, similar to the one predicted for the propoxy group in our target molecule.[5] This comparison reinforces the principle that fragmentation is initiated at the substituents, and the specific pathways are dictated by their chemical nature.[10]

Part 3: Data Summary and Experimental Protocols

Comparative Fragmentation Data
CompoundMolecular Ion (m/z)Key Fragments (m/z) and Neutral LossesDominant Fragmentation Driver
6-methyl-3-propoxy-2-pyridinemethanol (Predicted) 195152 (-•C₃H₇), 153 (-C₃H₆), 136 (-•OC₃H₇), 177 (-H₂O)Propoxy group (ether) cleavage
3-Pyridinemethanol [8]109108 (-•H), 79 (-•CH₂OH)Alcohol group cleavage
3-Methoxybenzyl Alcohol [9]138137 (-•H), 107 (-•OCH₃)Formation of stable tropylium ion
N-Ethyl-2(1H)-Pyrimidinone [5]12496 (-C₂H₄)McLafferty rearrangement
Protocol for Experimental Validation via GC-MS

This protocol describes a standard method for obtaining an electron ionization mass spectrum for a semi-volatile compound like 6-methyl-3-propoxy-2-pyridinemethanol. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique as it separates the analyte from the sample matrix before introducing it to the mass spectrometer.[11][12]

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Perform serial dilutions to reach a final concentration of approximately 10-100 µg/mL.

2. GC-MS System Configuration:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
  • GC Column: A non-polar or medium-polarity column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

3. GC Method Parameters:

  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on sample concentration.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 1 minute.
  • Ramp: Increase at 15°C/min to 280°C.
  • Final hold: Hold at 280°C for 5 minutes.

4. Mass Spectrometer Method Parameters:

  • Ionization Mode: Electron Ionization (EI).[5]
  • Electron Energy: 70 eV.[5]
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Scan Range: m/z 40-400.
  • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent).

5. Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum from the apex of the peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

  • Compare the experimental spectrum to the predicted pattern and to library spectra if available.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 6-methyl-3-propoxy-2-Pyridinemethanol

As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. Handling chemical waste is a critical, non-negotiable aspect of laborat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. Handling chemical waste is a critical, non-negotiable aspect of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 6-methyl-3-propoxy-2-pyridinemethanol, grounded in established safety standards and environmental regulations. While a specific Safety Data Sheet (SDS) for this exact compound was not located, its structural similarity to other substituted pyridines allows us to establish a robust and cautious disposal framework based on authoritative data for related molecules.

Hazard Profile and Immediate Safety Precautions

6-methyl-3-propoxy-2-pyridinemethanol belongs to the pyridine functional class. Pyridine and its derivatives are often classified as hazardous substances. Based on data from similar compounds like 6-methyl-2-pyridinemethanol, the primary hazards are expected to include:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2/2A) [1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , potentially causing respiratory irritation[1][2]

Therefore, before handling this compound for any purpose, including disposal, it is imperative to work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. If a splash risk exists, a face shield should also be worn.[4][5]

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves may not be sufficient for prolonged contact; always consult the manufacturer's glove compatibility chart.[3] Butyl rubber or PVA gloves are often recommended for pyridine-like substances.[3]

  • Body Protection: A fully-buttoned lab coat is required to prevent skin exposure.[3]

An emergency eyewash station and safety shower must be readily accessible within a ten-second travel distance (approximately 50 feet) of the handling area.[3]

Waste Characterization: The First Step to Compliance

Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), chemical waste must be evaluated to determine if it is hazardous.[6][7] A waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6][7]

Given its chemical nature, 6-methyl-3-propoxy-2-pyridinemethanol waste is likely to be classified as hazardous due to toxicity. Pyridine itself is a listed hazardous waste (U196), and its derivatives should be handled with the same level of caution.[8][9]

Action: You must manage all waste containing 6-methyl-3-propoxy-2-pyridinemethanol, including pure unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), as hazardous waste .

On-Site Waste Accumulation and Storage

Hazardous waste must be collected at or near its point of generation in what the EPA terms a Satellite Accumulation Area (SAA).[7][10][11] This is a designated location within the laboratory under the direct control of laboratory personnel.[11]

  • Compatibility: Use a chemically compatible container with a secure, leak-proof screw cap.[6][11][12] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Condition: The container must be in good condition, free from cracks or deterioration.[11]

  • Capacity: Do not overfill containers; a maximum of 90% capacity is recommended to allow for vapor expansion and prevent spills.[12]

  • Closure: Keep the waste container closed at all times except when adding waste.[11] Do not leave a funnel in the container opening.[11]

Proper labeling is crucial for safety and compliance. As soon as the first drop of waste is added, the container must be labeled.[3] The EPA requires that each label clearly displays:

  • The words "HAZARDOUS WASTE" [10][11]

  • The full chemical name(s) of the contents (no formulas or abbreviations) and their approximate percentages.[11]

  • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[10]

Your institution's Environmental Health & Safety (EH&S) department will provide standardized labels that meet these requirements.

Summary of Disposal Parameters
Hazard Class Hazardous Waste (Likely Toxic, Irritant)
EPA Waste Code (Anticipated) U196 (as a pyridine derivative)[9]
Required PPE Chemical safety goggles, compatible gloves (e.g., Butyl rubber), lab coat.[3]
Waste Container Securely capped, leak-proof, chemically compatible (e.g., Glass, HDPE).[12] Must be in good condition.[11]
Storage Location Designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11]
Labeling Requirements Must include "HAZARDOUS WASTE," full chemical names and percentages, and hazard warnings.[10][11]
Segregation Store away from incompatible materials such as strong acids and oxidizing agents.[3][4] Use secondary containment.[6]
Disposal Method Transfer to your institution's EH&S department or a licensed hazardous waste vendor for proper disposal, likely via incineration.[8][10]
Step-by-Step Disposal Protocol

This protocol ensures that waste is handled in a self-validating system that prioritizes safety and compliance from start to finish.

  • Preparation:

    • Confirm the location of the nearest spill kit, eyewash station, and safety shower.

    • Don all required PPE as specified in Section 1.

    • Prepare the designated hazardous waste container in the SAA by ensuring it is clean, in good condition, and properly labeled.

  • Waste Transfer:

    • Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.

    • Carefully pour the liquid waste from your experimental container into the hazardous waste container using a funnel.

    • If transferring solid waste (e.g., contaminated weigh paper), use forceps or other tools to avoid direct contact.

    • Once the transfer is complete, securely fasten the cap on the waste container.

  • Decontamination:

    • Rinse the empty experimental container with a small amount of a suitable solvent (e.g., ethanol, acetone). This rinseate must also be collected as hazardous waste and added to the container.

    • Wipe down any external contamination on the waste container with a damp cloth, which must also be disposed of as hazardous waste.

  • Final Storage and Pickup:

    • Ensure the waste container is stored in its designated SAA, segregated from incompatible chemicals like strong acids or oxidizers.[3][4] It is best practice to use a secondary containment bin.[6]

    • When the container is 90% full or you are finished generating this waste stream, complete a chemical waste pickup request form as required by your institution's EH&S office.[11]

    • EH&S or a licensed contractor will then collect the waste for final disposal, which is typically high-temperature incineration for organic compounds.[8]

Diagram: Disposal Workflow for 6-methyl-3-propoxy-2-pyridinemethanol

G Figure 1: Decision & Workflow for Chemical Waste Disposal cluster_0 In-Lab Process cluster_1 Institutional Disposal A Waste Generated (e.g., unused reagent, solution) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Step 1 C Select & Label Container - 'HAZARDOUS WASTE' - Chemical Name & % B->C Step 2 D Transfer Waste in Fume Hood C->D Step 3 E Securely Cap & Clean Container D->E Step 4 F Store in Designated SAA (Secondary Containment) E->F Step 5 G Container Full (90%) or Project Complete? F->G G->F No, continue accumulation H Submit Waste Pickup Request to EH&S G->H Yes I EH&S / Licensed Vendor Collects Waste H->I J Final Disposal (e.g., Incineration) I->J

Caption: Workflow for safe handling and disposal of pyridine-based chemical waste.

Emergency Spill Procedures

In the event of a spill, your response will depend on the size and location of the release.

  • Minor Spill (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • If the substance is flammable, remove all ignition sources.[4]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[3][4] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[1][4]

    • Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Major Spill (Requires External Assistance):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency number or EH&S office immediately.[3]

    • If safe to do so, close the laboratory door to contain vapors.

    • Provide emergency responders with as much information as possible, including the identity of the spilled chemical and a copy of the SDS if available.

Adherence to these procedures is not merely about regulatory compliance; it is a fundamental practice of responsible science that protects you, your colleagues, and the environment.

References

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available at: [Link]

  • Pyridine Standard Operating Procedure. Washington State University. Available at: [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Pyridine Safety Data Sheet. Carl ROTH. Available at: [Link]

  • OSHA Chemical Storage Requirements. USF Veriforce. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office. Available at: [Link]

  • Pyridine Safety Data Sheet. Lab Alley. Available at: [Link]

  • Pyridine Safety Data Sheet. PENTA. Available at: [Link]

  • OSHA Regulations and Hazardous Waste Disposal. MERI. Available at: [Link]

  • 6-(2-methylpropoxy)pyridine-3-carboxylic acid Chemical Substance Information. NextSDS. Available at: [Link]

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